molecular formula C6H3BrN2 B383365 5-Bromo-2-isocyanopyridine CAS No. 255842-13-8

5-Bromo-2-isocyanopyridine

Cat. No.: B383365
CAS No.: 255842-13-8
M. Wt: 183.01g/mol
InChI Key: FPICNEMRIRJOMZ-UHFFFAOYSA-N
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Description

5-Bromo-2-isocyanopyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 5 and an isocyano group (-NC) at position 2. The bromine atom contributes to electrophilic reactivity, while the isocyano group, a strong electron-withdrawing moiety, enhances the compound’s utility in coordination chemistry and cross-coupling reactions. This structural combination makes it valuable in pharmaceutical synthesis, ligand design, and materials science .

Properties

CAS No.

255842-13-8

Molecular Formula

C6H3BrN2

Molecular Weight

183.01g/mol

IUPAC Name

5-bromo-2-isocyanopyridine

InChI

InChI=1S/C6H3BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H

InChI Key

FPICNEMRIRJOMZ-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=NC=C(C=C1)Br

Canonical SMILES

[C-]#[N+]C1=NC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Isocyano vs. Halogens and Alkoxy Groups

Key Comparisons:

  • 5-Bromo-2-Iodopyridine ():
    • Structure: Bromine (position 5) and iodine (position 2) on pyridine.
    • Reactivity: The iodine substituent facilitates Suzuki-Miyaura couplings, while bromine allows sequential functionalization.
    • Applications: Widely used in synthesizing biaryl systems for drug intermediates .
  • 5-Bromo-2-methoxy-3-methylpyridine (): Structure: Methoxy (electron-donating) and methyl groups at positions 2 and 3, respectively. Reactivity: Methoxy groups direct electrophilic substitution to specific ring positions, contrasting with the isocyano group’s electron-withdrawing nature. Applications: Preferred in agrochemical synthesis due to stability under acidic conditions .
  • 5-Bromo-2-(2-methoxyphenyl)pyridine (): Structure: A bulky 2-methoxyphenyl group at position 2. Reactivity: Steric hindrance limits accessibility for nucleophilic attacks, unlike the smaller isocyano group in 5-Bromo-2-isocyanopyridine. Applications: Used in catalytic asymmetric synthesis for chiral ligand frameworks .

Data Table 1: Substituent-Driven Properties

Compound Substituent (Position) Electron Effect Key Reactivity Applications
This compound -NC (2), Br (5) Strongly EWG Cross-couplings, ligand synthesis Pharmaceuticals, coordination complexes
5-Bromo-2-Iodopyridine I (2), Br (5) Moderate EWG Sequential halogen exchange Biaryl drug intermediates
5-Bromo-2-methoxy-3-methylpyridine OMe (2), Me (3) EWG/EDG mix Electrophilic substitution Agrochemicals

Positional Isomerism: Bromine Placement

This compound vs. 3-Bromo-5-methoxypyridine ():

  • Positional Impact: Bromine at position 5 (target compound) vs. position 3 ().
    • Electronic Effects: Bromine at position 5 in the target compound creates a meta-directing effect, while position 3 bromine in 3-Bromo-5-methoxypyridine alters regioselectivity in substitutions.
    • Applications: Position 5 bromine is advantageous in meta-substituted drug scaffolds, whereas position 3 bromine is used in ortho-functionalized materials .

Heterocycle Core: Pyridine vs. Pyrimidine

5-Bromo-2-isopropoxypyrimidine ():

  • Structural Differences: Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen). Reactivity: Pyrimidines undergo nucleophilic attacks more readily due to additional electron-deficient sites. Applications: Pyrimidine derivatives are common in antiviral agents, while pyridine-based compounds like this compound excel in metal-catalyzed reactions .

Data Table 2: Heterocycle Comparison

Compound Core Structure Nitrogen Atoms Key Reactivity Applications
This compound Pyridine 1 Cross-couplings, ligand formation Drug synthesis, catalysis
5-Bromo-2-isopropoxypyrimidine Pyrimidine 2 Nucleophilic substitution Antiviral agents, nucleotide analogs

Halogen Variation: Bromine vs. Chlorine/Iodine

5-Bromo-2-chloro-4-methoxypyridine ():

  • Halogen Effects: Bromine (larger atomic size, lower electronegativity) vs. chlorine (smaller, higher electronegativity).
    • Reactivity: Bromine’s polarizability enhances oxidative addition in cross-couplings compared to chlorine.
    • Applications: Brominated analogs are preferred in Pd-catalyzed reactions, while chlorinated derivatives suit SNAr reactions .

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